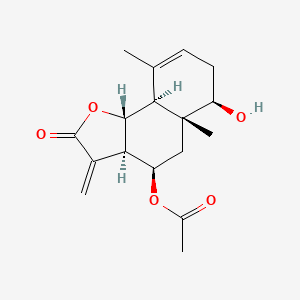![molecular formula C8H20OSi2 B14626019 Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane CAS No. 54655-54-8](/img/structure/B14626019.png)
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane is a compound that belongs to the class of organosilicon compounds. It is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane can be synthesized through several methods. One common method involves the reaction of trimethylsilyl chloride with vinyltrimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and may involve continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during chemical reactions. The pathways involved often include the formation of silicon-oxygen or silicon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Vinyltrimethylsilane
- Trimethylsilylacetylene
Uniqueness
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane is unique due to its combination of vinyl and trimethylsilyl groups, which provide both reactivity and stability. This makes it particularly useful in synthetic chemistry for the formation of complex organosilicon compounds.
Properties
CAS No. |
54655-54-8 |
|---|---|
Molecular Formula |
C8H20OSi2 |
Molecular Weight |
188.41 g/mol |
IUPAC Name |
trimethyl(1-trimethylsilylethenoxy)silane |
InChI |
InChI=1S/C8H20OSi2/c1-8(10(2,3)4)9-11(5,6)7/h1H2,2-7H3 |
InChI Key |
VHUKFWOTOWNMFI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


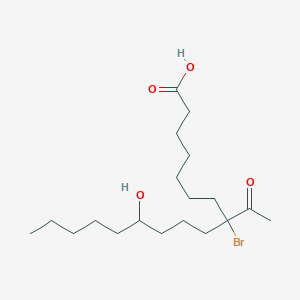
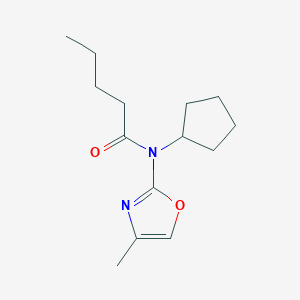
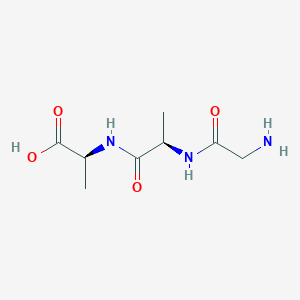
![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)

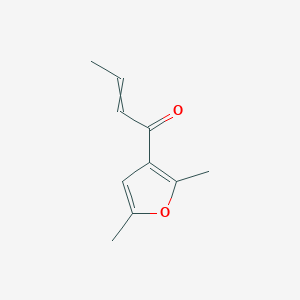
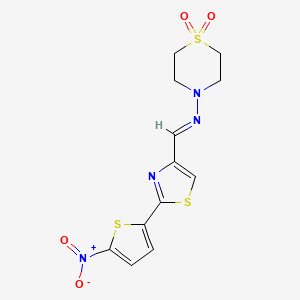
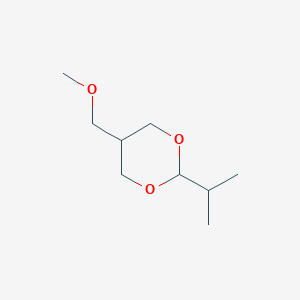
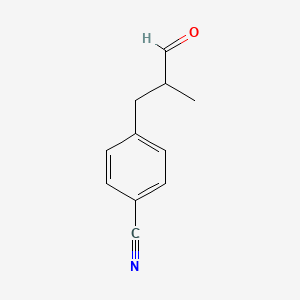
![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)

